2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide, also known as BRD0705, is a small molecule inhibitor that has shown potential in the field of cancer research. The compound has been synthesized using a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mécanisme D'action
2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to inhibit the activity of HDACs, specifically HDAC6 and HDAC8. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to a more compact chromatin structure and a decrease in gene expression. HDAC inhibitors, such as 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide, can prevent this deacetylation process, leading to increased gene expression and potentially inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to induce apoptosis in cancer cells and inhibit the growth of several cancer cell lines. It has also been reported to inhibit the activity of HDACs, specifically HDAC6 and HDAC8. HDAC inhibitors, including 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide, have been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of several cancer cell lines and induce apoptosis in cancer cells. Additionally, it has been reported to inhibit the activity of HDACs, which are enzymes that play a role in the regulation of gene expression. However, one limitation of 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of this compound.
Orientations Futures
Future research could focus on optimizing the synthesis method of 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide to improve yield and purity. Additionally, further studies could investigate the potential of 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide as a therapeutic agent for specific types of cancer, as well as its potential in combination therapy with other cancer drugs. Further studies could also explore the potential side effects and toxicity of 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide, as well as its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been achieved using several methods, including a three-step process that involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate, followed by a Michael addition reaction with 3-amino-2-hydroxybenzoic acid, and finally, an acetylation reaction with acetic anhydride. Another method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide, followed by a condensation reaction with 3-amino-2-hydroxybenzoic acid, and finally, an acetylation reaction with acetic anhydride. Both methods have been reported to yield high purity 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide.
Applications De Recherche Scientifique
2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have potential in the treatment of cancer, as they can induce cell cycle arrest and apoptosis in cancer cells.
Propriétés
Nom du produit |
2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide |
---|---|
Formule moléculaire |
C18H15BrN2O4 |
Poids moléculaire |
403.2 g/mol |
Nom IUPAC |
2-[3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C18H15BrN2O4/c19-12-7-5-11(6-8-12)15(22)9-18(25)13-3-1-2-4-14(13)21(17(18)24)10-16(20)23/h1-8,25H,9-10H2,(H2,20,23) |
Clé InChI |
QYGQPFBKBMSLAD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC=C(C=C3)Br)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC=C(C=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.